n-(2,4-Dibromo-5-methoxyphenyl)acetamide
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Overview
Description
N-(2,4-Dibromo-5-methoxyphenyl)acetamide: is an organic compound with the molecular formula C9H9Br2NO2 and a molecular weight of 322.98 g/mol . This compound is characterized by the presence of two bromine atoms, a methoxy group, and an acetamide group attached to a benzene ring. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dibromo-5-methoxyphenyl)acetamide typically involves the bromination of 5-methoxyacetanilide followed by acetylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and acetylation processes, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2,4-dibromo-5-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the substituent introduced.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Scientific Research Applications
N-(2,4-dibromo-5-methoxyphenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dibromo-5-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine atoms and the methoxy group can influence its binding affinity and specificity .
Comparison with Similar Compounds
- N-(3,5-dibromo-2-nitrophenyl)acetamide
- N-(2,4-dibromo-5-hydroxyphenyl)acetamide
- N-(4-methoxyphenyl)acetamide
Comparison: N-(2,4-dibromo-5-methoxyphenyl)acetamide is unique due to the specific positioning of the bromine atoms and the methoxy group on the benzene ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
35736-51-7 |
---|---|
Molecular Formula |
C9H9Br2NO2 |
Molecular Weight |
322.98 g/mol |
IUPAC Name |
N-(2,4-dibromo-5-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H9Br2NO2/c1-5(13)12-8-4-9(14-2)7(11)3-6(8)10/h3-4H,1-2H3,(H,12,13) |
InChI Key |
JAHYESARNDAMQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1Br)Br)OC |
Origin of Product |
United States |
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